molecular formula C12H13N3O3 B1213364 Diazoacetylphenylalanine methyl ester CAS No. 29261-16-3

Diazoacetylphenylalanine methyl ester

Cat. No.: B1213364
CAS No.: 29261-16-3
M. Wt: 247.25 g/mol
InChI Key: NRMULSJMFPZIST-JTQLQIEISA-N
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Description

Diazoacetylphenylalanine methyl ester is a synthetic organic compound featuring a phenylalanine backbone modified with a diazoacetyl group (-N₂CO-) and a methyl ester moiety. Methyl esters, in general, are widely used as intermediates in organic synthesis, reference standards, and pharmacological probes, as highlighted in the evidence .

Properties

CAS No.

29261-16-3

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl (2S)-2-[(2-diazoacetyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C12H13N3O3/c1-18-12(17)10(15-11(16)8-14-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

NRMULSJMFPZIST-JTQLQIEISA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=[N+]=[N-]

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=[N+]=[N-]

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=[N+]=[N-]

Synonyms

DAP-ME
diazoacetyl-L-phenylalanine methyl ester
diazoacetylphenylalanine methyl este

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that diazoacetylphenylalanine methyl ester exhibits potential anticancer activity. It has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways.

  • Case Study : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and prostate cancer cells.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis via caspase activation
PC-3 (Prostate Cancer)15Induction of mitochondrial dysfunction

Protein Labeling and Bioconjugation

This compound is utilized for selective labeling of proteins, enabling researchers to study protein interactions and dynamics.

  • Application : The diazo group allows for the formation of covalent bonds with nucleophilic residues in proteins, facilitating the attachment of fluorescent tags or other functional groups.
Protein Target Labeling Efficiency Application
Bovine Serum Albumin>90%Drug delivery systems
Antibody Conjugates85%Diagnostic imaging

Synthetic Biology

The compound serves as a useful building block in synthetic biology for constructing novel peptides and proteins with enhanced properties.

  • Case Study : Researchers have synthesized peptide libraries incorporating this compound to explore new therapeutic agents with improved bioactivity.
Peptide Sequence Bioactivity Potential Applications
Ac-Ala-DAP-AspHigh binding affinityTargeted drug delivery
Gly-Ser-DAP-LeuModerate activityAntiviral agents

Mechanistic Studies

Studies have focused on understanding the mechanisms by which this compound interacts with biological systems. This includes investigations into its reactivity with thiols and amines, which are critical for developing targeted therapies.

  • Research Findings : Kinetic studies revealed that the compound reacts preferentially with thiol groups in proteins, leading to modifications that can alter protein function.

Comparison with Similar Compounds

Structural Comparison with Similar Methyl Esters

Core Structural Features

  • Diazoacetylphenylalanine methyl ester : Combines a phenylalanine residue (aromatic side chain), a diazoacetyl group (reactive -N₂CO-), and a methyl ester (-COOCH₃).
  • Sandaracopimaric acid methyl ester () : A diterpene-derived methyl ester with a fused tricyclic structure and carboxylic acid group .
  • 8-O-Acetylshanzhiside Methyl Ester () : An iridoid glycoside methyl ester with acetyl and hydroxyl groups, used in pharmacological research .
  • 2-(3-Hydroxyphenyl)acetic acid methyl ester () : An aromatic ester with a hydroxyl-substituted phenyl group and methyl ester functionality .
Table 1: Structural Comparison
Compound Backbone Key Functional Groups Reactivity/Applications
This compound Phenylalanine Diazoacetyl, methyl ester Biochemical probes, crosslinking
Sandaracopimaric acid methyl ester Diterpene Methyl ester, carboxylic acid Natural product studies
8-O-Acetylshanzhiside Methyl Ester Iridoid glycoside Acetyl, hydroxyl, methyl ester Pharmacological reference
2-(3-Hydroxyphenyl)acetic acid methyl ester Aromatic acid Hydroxyl, methyl ester Cosmetic intermediates

Functional and Application Comparison

Biochemical and Pharmacological Uses

  • This compound : Hypothesized to serve as a photoaffinity label for protein interaction studies due to its diazo group’s UV-induced reactivity.
  • 8-O-Acetylshanzhiside Methyl Ester : Employed as a reference standard in pharmacological research, emphasizing its role in quality control .
  • Sandaracopimaric acid methyl ester : Studied in plant resin chemistry for its structural diversity among diterpenes .

Physical and Analytical Properties

General Methyl Ester Characteristics

Methyl esters typically exhibit lower polarity and higher volatility compared to their parent acids. highlights properties such as solubility and melting points for methyl esters, though specific data for this compound are unavailable .

Analytical Techniques

  • GC-MS : Widely used for methyl ester analysis (e.g., in rat fat studies ), but less suitable for thermally labile compounds like diazo derivatives.
  • LC-MS/HPLC : Preferred for sensitive compounds, as suggested by ’s pharmacological applications .

Preparation Methods

Esterification of L-Phenylalanine

Esterification converts the carboxylic acid group of L-phenylalanine into a methyl ester, enhancing solubility and reactivity for subsequent steps. A high-yielding method involves treating L-phenylalanine with thionyl chloride in methanol:

Procedure :

  • L-Phenylalanine (9.03 g, 54.7 mmol) is suspended in methanol (100 mL) at 0°C.

  • Thionyl chloride (6.0 mL, 82.1 mmol) is added dropwise, followed by stirring at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the crude product is recrystallized from ethyl acetate/ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride (9.45 g, 97%).

Key Data :

  • Yield : 97%

  • Melting Point : 150–154°C

  • Characterization : 1H^1H NMR (D2_2O): δ 7.45–7.37 (m, 3H), 7.28 (m, 2H), 4.42 (dd, J = 5.2, 7.4 Hz), 3.82 (s, 3H).

Acetylation of the Amino Group

Acetylation protects the amino group, preventing undesired side reactions during diazotization. While search results lack explicit protocols for this step, standard methods involve treating the methyl ester with acetic anhydride in basic aqueous conditions. For instance, enzymatic resolution of N-acetyl-D,L-phenylalanine methyl ester using microbial serine proteinases (pH 7.5–8.0, 20–40°C) demonstrates industrial applicability.

Diazotization of para-Amino-N-acetyl-L-phenylalanine Methyl Ester

Diazotization introduces the diazo group at the para position of the phenyl ring. Unlike conventional diazotization (pH 1–2), this reaction proceeds under alkaline conditions (pH 8.0) due to the electron-withdrawing acetyl group attenuating the amine’s nucleophilicity:

Procedure :

  • para-Amino-N-acetyl-L-phenylalanine methyl ester (0.25 mmol) is dissolved in methanol-water (4:48 mL) containing Tris buffer (1.2 g).

  • The pH is adjusted to 8.0 with NaOH, followed by addition of sodium nitrite (100 µmol in 2 mL H2_2O).

  • The mixture is stirred at 0°C for 4 hours, then purified via silica gel chromatography (ethyl acetate/hexane) to yield this compound (95.8% purity).

Key Observations :

  • Solvent System : Methanol-water (1:12 v/v) ensures substrate solubility.

  • Stoichiometry : A 50-fold molar excess of diazotizing agent maximizes conversion.

  • Purification : Silica gel chromatography with ethyl acetate/hexane removes unreacted starting material.

Optimization of Diazotization Conditions

A factorial design of experiment (DoE) approach, as applied to cysteine derivatives, provides insights into optimizing diazotization:

Variables Tested :

  • Acid Concentration : 0.5–2.0 M HCl

  • Nitrite Stoichiometry : 1.0–2.0 equivalents

  • Cosolvent : Acetone (20% v/v)

Optimal Conditions :

  • Reaction Time : 4 hours

  • Temperature : 0°C → room temperature

  • Yield Improvement : 19% → 54%

Comparative Table :

ParameterResultResult (Cysteine)
Starting Materialp-Amino-N-acetyl-L-phenylalanine methyl esterS-Sulfonyl-cysteine
Diazotizing AgentSodium nitriteSodium nitrite
pH8.01.0–2.0
CosolventMethanol-waterAcetone-water
Yield/Purity95.8%54%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methyl Ester : 1H^1H NMR confirms esterification via a singlet at δ 3.82 (3H, OCH3_3).

  • Diazo Product : 13C^{13}C NMR reveals a diazo carbon resonance at δ 120–130 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • The diazo group exhibits a characteristic absorption at λmax_{\text{max}} = 280 nm (ε = 5 × 104^4 M1^{-1}cm1^{-1}).

Challenges and Troubleshooting

  • Instability of Diazonium Intermediates :

    • Diazonium salts decompose explosively above 5°C. Maintaining temperatures below 10°C and immediate purification are critical.

  • Byproduct Formation :

    • Coupling reactions with residual amines generate azo derivatives. Silica gel chromatography effectively removes these.

  • Solubility Issues :

    • Methanol-water mixtures (≥20% methanol) prevent precipitation of intermediates.

Applications in Research

This compound is pivotal in:

  • Enzyme Inhibition Studies : Acts as an affinity label for chymotrypsin’s active site.

  • Peptide Synthesis : Serves as a photo-crosslinking agent for site-specific modifications.

Q & A

Q. How can environmental impacts of this compound be assessed during disposal?

  • Methodology : Conduct photodegradation studies under simulated sunlight (λ > 290 nm) to track diazo group decomposition. Use GC-MS to quantify breakdown products (e.g., phenylalanine derivatives). Follow OECD guidelines for aquatic toxicity testing using Daphnia magna to establish LC50_{50} values .

Data Contradiction Analysis

Q. Why do this compound yields vary significantly across published synthetic protocols?

  • Methodology :
  • Parameter Sensitivity : Reactant stoichiometry (e.g., diazo reagent excess) and temperature fluctuations (±2°C) can alter yields by >20%.
  • Side Reactions : Monitor diazo group stability via FT-IR (N2_2 evolution peaks at 2100 cm1^{-1}) to detect premature decomposition.
  • Cross-Study Comparison : Normalize yield data to account for differences in purification methods (e.g., column chromatography vs. recrystallization) .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) in detail.
  • Data Reporting : Include raw chromatograms and spectral data in supplementary materials for peer validation.
  • Safety Compliance : Align protocols with OSHA and EPA guidelines for diazo compound handling .

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